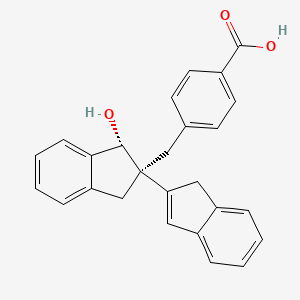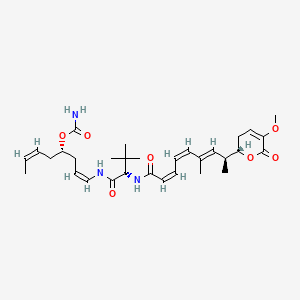
Plocabulin
描述
Plocabulin, also known as PM060184, is a novel marine-derived microtubule-binding agent. It was originally isolated from the marine sponge Lithoplocamia lithistoides. This compound has shown significant potential as an antitumor agent due to its ability to disrupt microtubule dynamics, which are essential for cell division and intracellular transport .
准备方法
Synthetic Routes and Reaction Conditions: Plocabulin is synthesized through a complex multi-step process that involves the total synthesis of its intricate molecular structureKey steps include cyclization, oxidation, and selective functional group modifications .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route to ensure high yield and purity. This often includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. The process is designed to be scalable, allowing for the production of this compound in quantities sufficient for clinical and commercial use .
化学反应分析
Types of Reactions: Plocabulin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to introduce or modify functional groups, enhancing its biological activity.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule, potentially modifying its pharmacokinetic properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under controlled conditions to achieve the desired substitutions.
Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different levels of biological activity and stability .
科学研究应用
Plocabulin has a wide range of scientific research applications, including:
Chemistry: this compound serves as a valuable tool for studying microtubule dynamics and the effects of microtubule disruption on cellular processes.
Biology: In biological research, this compound is used to investigate the mechanisms of cell division and intracellular transport, as well as the role of microtubules in these processes.
Medicine: this compound is being explored as a potential therapeutic agent for the treatment of various cancers. .
Industry: In the pharmaceutical industry, this compound is being developed as a novel anticancer drug.
作用机制
Plocabulin exerts its effects by binding to tubulin, a protein that is a key component of microtubules. By binding to tubulin, this compound disrupts the polymerization and depolymerization of microtubules, leading to the disorganization and fragmentation of the microtubule network. This disruption interferes with cell division and intracellular transport, ultimately causing cell death. This compound also exhibits antiangiogenic and vascular-disrupting activities, further contributing to its antitumor effects .
相似化合物的比较
Plocabulin is unique among microtubule-binding agents due to its marine origin and its specific binding site on tubulin. Similar compounds include:
Paclitaxel: A well-known microtubule-stabilizing agent used in cancer therapy. Unlike this compound, paclitaxel stabilizes microtubules rather than disrupting them.
Vinblastine: Another microtubule-disrupting agent that binds to a different site on tubulin compared to this compound.
Colchicine: A microtubule-disrupting agent that binds to tubulin but has a different mechanism of action and clinical application
This compound’s unique binding site and mechanism of action make it a valuable addition to the arsenal of microtubule-targeting agents, offering potential advantages in terms of efficacy and safety.
属性
IUPAC Name |
[(1Z,4S,6Z)-1-[[(2S)-2-[[(2Z,4Z,6E,8S)-8-[(2S)-5-methoxy-6-oxo-2,3-dihydropyran-2-yl]-6-methylnona-2,4,6-trienoyl]amino]-3,3-dimethylbutanoyl]amino]octa-1,6-dien-4-yl] carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H45N3O7/c1-8-9-14-23(40-30(32)38)15-12-19-33-28(36)27(31(4,5)6)34-26(35)16-11-10-13-21(2)20-22(3)24-17-18-25(39-7)29(37)41-24/h8-13,16,18-20,22-24,27H,14-15,17H2,1-7H3,(H2,32,38)(H,33,36)(H,34,35)/b9-8-,13-10-,16-11-,19-12-,21-20+/t22-,23-,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEKGSKLKBICCHQ-BDOJOPHNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCC(CC=CNC(=O)C(C(C)(C)C)NC(=O)C=CC=CC(=CC(C)C1CC=C(C(=O)O1)OC)C)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C\C[C@@H](C/C=C\NC(=O)[C@H](C(C)(C)C)NC(=O)/C=C\C=C/C(=C/[C@H](C)[C@@H]1CC=C(C(=O)O1)OC)/C)OC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H45N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
571.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
960210-99-5 | |
| Record name | Plocabulin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0960210995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PM-060184 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13137 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PLOCABULIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52Y8L60CR7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


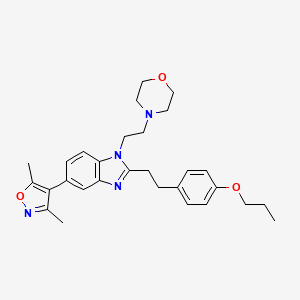
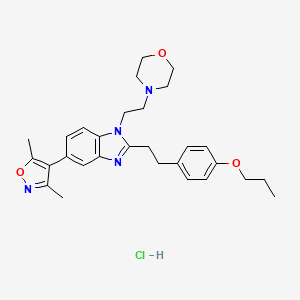
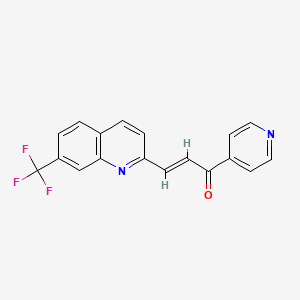

![N-[(E)-4-[4-(2,3-dichlorophenyl)piperazin-1-yl]but-2-enyl]-4-pyridin-2-ylbenzamide;dihydrochloride](/img/structure/B610072.png)
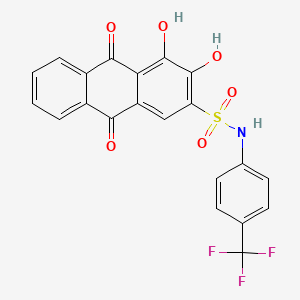
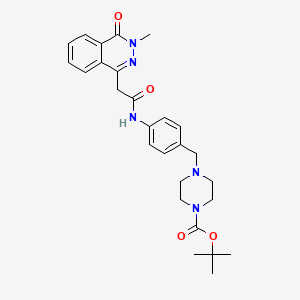
![2-[3-[7,12-Bis(ethenyl)-3,8,13,17-tetramethyl-18-[3-oxo-3-[2-(trimethylazaniumyl)ethoxy]propyl]-21,22-dihydroporphyrin-2-yl]propanoyloxy]ethyl-trimethylazanium](/img/structure/B610075.png)
![Methyl 2-[[4-(3,4,5-trimethoxyanilino)imidazo[1,2-a][1,3,5]triazin-2-yl]amino]benzoate](/img/structure/B610076.png)
